molecular formula C16H12O3 B2967624 6-Methoxy-3-phenylcoumarin CAS No. 6468-48-0

6-Methoxy-3-phenylcoumarin

Cat. No.: B2967624
CAS No.: 6468-48-0
M. Wt: 252.269
InChI Key: JVLFNHAXXYPMEZ-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has a methoxy group at the 6-position and a phenyl group at the 3-position

Scientific Research Applications

6-Methoxy-3-phenylcoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe due to its photophysical properties.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that 3-phenylcoumarins, a family of heterocyclic molecules to which 6-methoxy-3-phenylcoumarin belongs, have been evaluated in lipopolysaccharide-activated mouse macrophage raw2647 cells .

Mode of Action

It is known that 3-phenylcoumarins have exhibited nitric oxide production inhibitory activity . This suggests that this compound may interact with its targets to inhibit the production of nitric oxide, a molecule that plays a crucial role in several physiological and pathological processes.

Biochemical Pathways

Given the nitric oxide inhibitory activity of 3-phenylcoumarins , it can be inferred that this compound may affect pathways related to nitric oxide synthesis and signaling.

Pharmacokinetics

Coumarins are known to be secondary metabolites made up of benzene and α-pyrone rings fused together . These properties could potentially influence the compound’s bioavailability.

Result of Action

Given the nitric oxide inhibitory activity of 3-phenylcoumarins , it can be inferred that this compound may lead to a decrease in nitric oxide levels in the cells, potentially affecting various cellular processes.

Action Environment

It is known that coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that the action of this compound could potentially be influenced by factors such as pH and the presence of certain metal ions.

Safety and Hazards

The safety data sheet for 3-Phenylcoumarin, a related compound, suggests avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research on 6-Methoxy-3-phenylcoumarin and its derivatives could focus on further exploring their pharmacological activity and potential therapeutic applications . For instance, increasing the number of methoxy substituents to three decreases the enzymatic inhibitory activity, suggesting that the presence of methoxy substituent in the 3-phenyl ring is important to modulate and improve the inhibitory enzymatic activity .

Biochemical Analysis

Biochemical Properties

6-Methoxy-3-phenylcoumarin, like other coumarins, can interact with various enzymes and proteins. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Cellular Effects

This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known that coumarins can potentially inhibit the activity of certain enzymes. For instance, 3-phenylcoumarin derivatives have been found to inhibit monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .

Temporal Effects in Laboratory Settings

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Dosage Effects in Animal Models

Coumarins have been observed to exhibit anticancer activity against human tumor cell lines in different animal models .

Metabolic Pathways

This compound, like other coumarins, is synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .

Transport and Distribution

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Subcellular Localization

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenylcoumarin can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the coumarin ring. The methoxy group can be introduced through methylation of the hydroxyl group at the 6-position using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.

    Substitution: Electrophilic aromatic substitution can introduce various substituents onto the phenyl ring or the coumarin core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the compound.

Comparison with Similar Compounds

6-Methoxy-3-phenylcoumarin can be compared with other coumarin derivatives such as:

    3-Phenylcoumarin: Lacks the methoxy group at the 6-position, which may affect its biological activity and chemical reactivity.

    6-Hydroxy-3-phenylcoumarin:

    7-Methoxy-3-phenylcoumarin: The methoxy group is at the 7-position, which can influence its photophysical properties and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

6-methoxy-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-7-8-15-12(9-13)10-14(16(17)19-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFNHAXXYPMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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